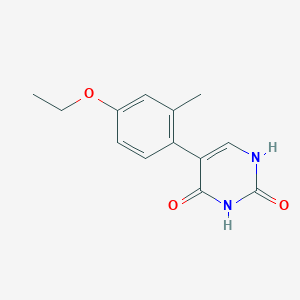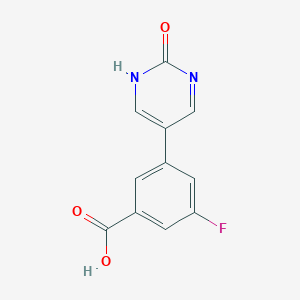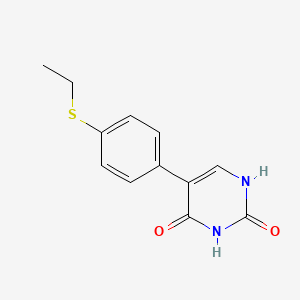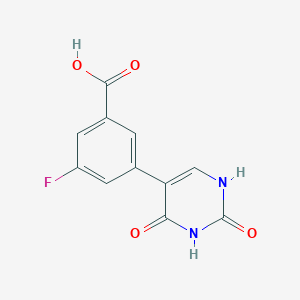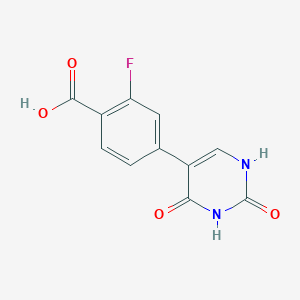
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine (5-CFDP) is a small molecule that is of great interest to the scientific community due to its potential applications in a variety of fields. 5-CFDP is a fluorinated derivative of the naturally occurring pyrimidine nucleoside uridine and has a wide range of biological activities.
作用机制
The exact mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% exerts its effects by binding to the active site of PDE4, which is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By binding to the active site of PDE4, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% inhibits the breakdown of cAMP, resulting in an increase in the levels of cAMP in the cell. This increase in cAMP levels is thought to be responsible for the biological effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, as well as induce apoptosis in these cells. It has also been found to inhibit the growth of fungal and bacterial cells. In addition, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have anti-inflammatory and anti-oxidant effects in vitro.
实验室实验的优点和局限性
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is a useful compound for laboratory experiments due to its wide range of biological activities. It is relatively easy to synthesize and can be used in a variety of cell culture experiments. However, there are some limitations to its use. For example, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not very stable in solution and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.
未来方向
The potential applications of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are vast and there are many future directions for research. One potential future direction is the development of new derivatives of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% with improved biological activity. Another potential future direction is the investigation of the effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on other biological processes such as inflammation and oxidative stress. Additionally, further research could be done to investigate the potential of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an antiviral and antifungal agent. Finally, further research could be done to investigate the potential of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as a drug for the treatment of cancer and other diseases.
合成方法
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized from uridine by a two-step process. First, the uridine is reacted with 4-fluoro-3-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-fluoro-3-chlorobenzoyluridine. The second step involves the reaction of 4-fluoro-3-chlorobenzoyluridine with 2,4-dihydroxybenzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-(4-carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine (5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%).
科学研究应用
The potential applications of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are numerous and varied. It has been used in research studies to investigate the effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on a variety of biological processes such as cell growth, apoptosis, and differentiation. It has also been used to study the effectiveness of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an inhibitor of the enzyme phosphodiesterase-4 (PDE4). In addition, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in research studies to investigate its potential as an antifungal and antiviral agent.
属性
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-8-3-5(1-2-6(8)10(16)17)7-4-13-11(18)14-9(7)15/h1-4H,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQUDXOSEYEQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)NC2=O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)




![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385660.png)



